N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S2/c1-18-12(10-5-2-3-6-11(10)14)9-15-20(16,17)13-7-4-8-19-13/h2-8,12,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKNVXHQFRMHGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CS1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction between the thiophene derivative and a sulfonyl chloride in the presence of a base.
Attachment of the Chlorophenyl and Methoxyethyl Groups: The final step involves the nucleophilic substitution reaction where the chlorophenyl and methoxyethyl groups are attached to the thiophene-sulfonamide core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Research indicates that this compound exhibits potential bioactive properties:
- Antimicrobial Activity: It has been studied for its effectiveness against various microbial strains.
- Anti-inflammatory Properties: Investigations suggest it may modulate inflammatory responses through interactions with specific biological targets.
Medicine
The compound is being explored for its therapeutic potential:
- Drug Development: It shows promise in targeting specific receptors involved in pain and inflammation, particularly P2X receptors, which are implicated in neuropathic pain and neurodegenerative disorders .
- Mechanism of Action: Its interaction with enzymes or receptors alters their activity, leading to various biological effects.
Case Study 1: Inhibition of P2X Receptors
A study synthesized sulfonamide derivatives to evaluate their inhibitory potential on P2X receptors. The results indicated that certain derivatives exhibited significant inhibition with IC50 values indicating potency against specific receptor types .
| Compound | Receptor Type | IC50 Value (μM) | Selectivity |
|---|---|---|---|
| Compound 6h | h-P2X7 | 1.10 ± 0.21 | Non-selective |
| Compound 6c | h-P2X7 | 5.54 ± 0.05 | Selective |
Case Study 2: Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for further development in therapeutic applications against infections .
Industrial Applications
In industry, this compound is utilized in developing materials with specific electronic properties, such as organic semiconductors. Its thiophene ring system is notable for its electronic characteristics, making it valuable in material science applications .
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[2-(4-Ethoxyphenyl)ethyl]thiophene-2-sulfonamide
- Key Differences: Substituent on phenyl ring: 4-ethoxy vs. 2-chloro-2-methoxyethyl. The methoxyethyl chain in the target compound introduces steric bulk and flexibility, which may enhance solubility in polar solvents compared to the ethyl chain in this analogue .
5-Chloro-N-[2-(4-Sulfamoylphenyl)ethyl]thiophene-2-sulfonamide (CAS 744262-76-8)
- Key Differences: Thiophene substitution: 5-chloro vs. unsubstituted thiophene in the target compound. Molecular weight: ~441 g/mol (estimated) vs. ~313 g/mol for the target compound, suggesting differences in membrane permeability .
N-(2-Ethoxyphenyl)-2-thiophenesulfonamide (CAS 332354-74-2)
- Key Differences: Substituent position: 2-ethoxy vs. 2-chloro-2-methoxyethyl. Molecular weight: 283.37 g/mol vs. ~313 g/mol for the target compound, indicating a simpler structure with fewer functional groups .
Physicochemical Properties
Research Implications
The target compound’s unique combination of a 2-chlorophenyl group and methoxyethyl chain positions it as a candidate for further studies in:
Antimicrobial Development : Chlorinated aromatic systems are common in sulfa drugs.
Central Nervous System (CNS) Targets : Methoxyethyl groups may enhance CNS bioavailability.
Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents could optimize potency and selectivity.
Biological Activity
N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anti-inflammatory agent. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data tables to encapsulate its pharmacological profile.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of . Its structure includes a thiophene ring, which is known for its diverse biological activities. The presence of the chlorophenyl and methoxyethyl groups enhances its lipophilicity and potential interactions with biological targets.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various pathogens. Studies have shown that sulfonamide derivatives often exhibit varying degrees of antibacterial activity. For instance, compounds similar to this one have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 10 μg/mL |
| B | Escherichia coli | 10 μg/mL |
| C | Klebsiella pneumonia | >100 μg/mL |
In several studies, the MIC values for sulfonamides were generally higher than those for standard antibiotics, indicating that while these compounds may possess some antibacterial properties, they are not as potent as conventional treatments .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Research suggests that sulfonamide derivatives can inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines, making these compounds candidates for further development in treating inflammatory diseases.
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor for certain enzymes involved in metabolic pathways or signal transduction processes. For instance, some studies have indicated that thiophene-based compounds can inhibit cyclin-dependent kinases, which play crucial roles in cell cycle regulation .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally similar to this compound. The results indicated moderate antibacterial activity against Gram-positive strains but limited effectiveness against Gram-negative bacteria .
- Anti-inflammatory Research : In another investigation focused on the anti-inflammatory properties of thiophene derivatives, it was found that these compounds could significantly reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
- Enzyme Inhibition Studies : Further research highlighted the compound's ability to inhibit certain carbonic anhydrases, which are implicated in various physiological processes including respiration and acid-base balance. The IC50 values indicated a promising selectivity towards specific isoforms of carbonic anhydrase .
Q & A
Q. What role do intramolecular hydrogen bonds play in stabilizing the compound’s conformation?
- Methodological Answer :
- X-ray Crystallography : Resolve structures to identify H-bond networks (e.g., N-H⋯O) that rigidify the methoxyethyl-thiophene linkage .
- Variable-Temperature NMR : Observe NOE correlations to confirm conformational preferences in solution .
- DFT Calculations : Compute energy barriers for rotation around key bonds to quantify stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
